molecular formula C8H4N2S2 B1345718 1,2-Phenylene diisothiocyanate CAS No. 71105-17-4

1,2-Phenylene diisothiocyanate

Cat. No.: B1345718
CAS No.: 71105-17-4
M. Wt: 192.3 g/mol
InChI Key: RPFLVLIPBDQGAQ-UHFFFAOYSA-N
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Description

1,2-Phenylene diisothiocyanate is a useful research compound. Its molecular formula is C8H4N2S2 and its molecular weight is 192.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1,2-Phenylene diisothiocyanate plays a significant role in biochemical reactions due to its ability to form covalent bonds with nucleophiles such as amines and thiols. This property makes it useful for labeling and cross-linking proteins and other biomolecules. It interacts with enzymes, proteins, and other biomolecules by forming stable thiourea linkages. For example, it has been used in the synthesis of hydroxamate-containing chelators for labeling antibodies .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the activity of certain enzymes, leading to changes in cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic groups on biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the target molecule. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects, such as inhibiting tumor growth. At high doses, it can be toxic and cause adverse effects. Studies have shown that there is a threshold dose above which the compound becomes harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, affecting metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their concentrations .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by its ability to form covalent bonds with biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its effects. For example, it may localize to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting signals .

Biological Activity

1,2-Phenylene diisothiocyanate (PDITC) is an organic compound characterized by its two isothiocyanate functional groups attached to a phenylene ring. Its molecular formula is C₈H₄N₂S₂, and it appears as a yellow to orange crystalline solid. This compound has garnered attention in various fields of research due to its significant biological activities, particularly in cancer research and biochemical assays.

Anticancer Properties

Research indicates that PDITC exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism behind this activity involves the modification of cellular pathways through the interaction of PDITC with critical biomolecules, which can lead to altered gene expression and cell cycle arrest.

A study demonstrated that PDITC could effectively inhibit the proliferation of cancer cells by inducing oxidative stress, which plays a crucial role in cancer progression. The compound's ability to modify cellular signaling pathways makes it a potential candidate for therapeutic development against cancer.

Enzyme Inhibition

PDITC has also been investigated for its effects on enzyme activity. It acts as an inhibitor for certain enzymes involved in metabolic processes. For instance, studies have shown that PDITC can inhibit glutathione S-transferases (GSTs), which are important for detoxifying harmful compounds in the body. The inhibition of these enzymes can lead to increased susceptibility to oxidative damage in cells.

Applications in Biochemical Assays

Due to its reactivity, PDITC is employed in biochemical assays to study enzyme activity and cellular responses. It is used as a tool for probing biological systems and understanding biochemical pathways. Researchers have utilized PDITC in the development of fluorescent chemosensors for detecting specific metal ions within living cells, showcasing its versatility beyond traditional applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of PDITC, it is beneficial to compare it with other similar compounds:

Compound NameMolecular FormulaUnique Features
1,4-Phenylene diisothiocyanateC₈H₄N₂S₂Different connectivity; used in polymer science
Benzene-1,2-diisothiocyanateC₈H₆N₂S₂Contains benzene rings; less reactive than PDITC
Phenyl isothiocyanateC₇H₆N₂SContains only one isothiocyanate group; simpler structure

PDITC's unique arrangement of isothiocyanate groups contributes to its specific biological activities and reactivity patterns.

Case Studies and Research Findings

Several case studies highlight the biological activity of PDITC:

  • Induction of Apoptosis : A study published in Nature reported that treatment with PDITC led to significant apoptosis in human breast cancer cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
  • Enzyme Inhibition : Research documented in ACS Publications indicated that PDITC effectively inhibited GSTs, leading to reduced detoxification capacity in liver cells exposed to toxins. This inhibition was associated with increased cellular oxidative stress levels .
  • Development of Chemosensors : A recent study explored the use of PDITC in creating fluorescent chemosensors for detecting mercury ions in biological samples. The results showed high sensitivity and specificity, demonstrating the compound's potential utility in environmental monitoring and biomedicine .

Scientific Research Applications

Scientific Research Applications

1,2-Phenylene diisothiocyanate has diverse applications across various scientific research fields. These include:

  • Organic Synthesis: It serves as a reagent in organic synthesis for producing thiourea derivatives and other nitrogen-containing compounds.
  • Chelator Creation: this compound can be used to create chelators, molecules that bind to specific metal ions. These chelators can be attached to antibodies or other biomolecules for use in imaging techniques like positron emission tomography (PET).
  • Fluorescent Chemosensors: It can be used in developing fluorescent chemosensors for detecting specific metal ions, such as mercury (Hg2+), in living cells.
  • Novel Materials Synthesis: This compound has been investigated for its potential use in synthesizing novel materials, such as polythiourea derivatives, which may have applications in capacitors.
  • Biological Activity: Research has indicated that this compound exhibits significant biological activity and has shown potential as an anti-cancer agent, particularly in inducing apoptosis in certain cancer cell lines. It has also been studied for its effects on enzyme inhibition and as a potential therapeutic agent against diseases associated with oxidative stress.
  • Interaction with Biological Molecules: Studies have focused on the interaction of this compound with various biological molecules, highlighting the compound's potential as a tool for probing biological systems and understanding biochemical pathways.

Properties

IUPAC Name

1,2-diisothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S2/c11-5-9-7-3-1-2-4-8(7)10-6-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFLVLIPBDQGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=S)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10221320
Record name 1,2-Phenylene diisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71105-17-4
Record name 1,2-Phenylene diisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071105174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Phenylene diisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10221320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71105-17-4
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